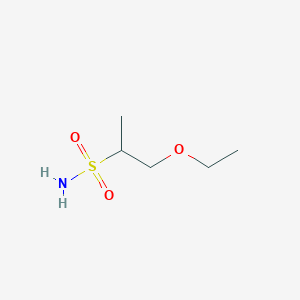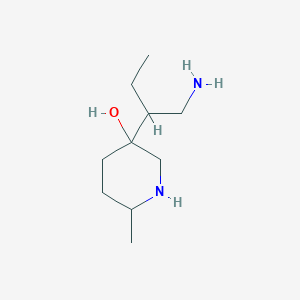
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one is an organic compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . It is a piperidinone derivative, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring. This compound is primarily used for research purposes and has various applications in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one involves several steps and specific reaction conditions. One common synthetic route includes the alkylation of 2,4,5,6-tetramethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-one can be compared with other similar compounds, such as:
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine: This compound has a similar structure but differs in the position of the amine group.
1-Benzyl-2,4,5,6-tetramethylpiperidin-3-amine: Another similar compound with an amine group instead of a ketone group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-benzyl-2,4,5,6-tetramethylpiperidin-3-one |
InChI |
InChI=1S/C16H23NO/c1-11-12(2)16(18)14(4)17(13(11)3)10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3 |
Clave InChI |
VZNWYOGWIASOOE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)C(N(C1C)CC2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)


![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)

![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)



![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)

